
1-Benzhydryl-4-cyclopropylpiperidin-4-ol
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Overview
Description
1-Benzhydryl-4-cyclopropylpiperidin-4-ol is a piperidine derivative characterized by a benzhydryl group (diphenylmethyl) attached to the nitrogen atom and a cyclopropyl substituent at the 4-position of the piperidine ring.
The benzhydryl group confers significant steric bulk and lipophilicity, which may enhance blood-brain barrier (BBB) penetration in pharmaceutical contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzhydryl-4-cyclopropylpiperidin-4-ol typically involves the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors.
Introduction of the benzhydryl group: This step involves the reaction of the piperidine derivative with benzhydryl chloride under basic conditions.
Cyclopropylation: The introduction of the cyclopropyl group can be done using cyclopropyl bromide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-benzhydryl-4-cyclopropylpiperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The benzhydryl or cyclopropyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dehydroxylated derivative.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-benzhydryl-4-cyclopropylpiperidin-4-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological receptors, particularly the nociceptin receptor.
Medicine: Investigated for its potential as a therapeutic agent for pain management and other conditions.
Industry: Potential applications in the development of new materials and pharmaceuticals
Mechanism of Action
1-benzhydryl-4-cyclopropylpiperidin-4-ol exerts its effects primarily through its interaction with the nociceptin receptor (OPRL1). Upon binding to this receptor, it triggers a conformational change that activates G-proteins, leading to the inhibition of adenylate cyclase activity and calcium channel activity. This results in the modulation of pain perception and other physiological responses .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Structural Comparison of Piperidin-4-ol Derivatives
Key Observations :
- Electronic Properties: Fluorine in 1-benzyl-4-(4-fluorophenyl)piperidin-4-ol enhances electron-withdrawing effects, which may influence receptor-binding kinetics compared to non-fluorinated analogs .
- Conformational Rigidity : The cyclopropyl group imposes torsional strain, possibly restricting rotational freedom and improving target selectivity compared to unsubstituted or phenyl-substituted derivatives.
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations :
- Melting Points : Derivatives with bulky substituents (e.g., benzhydryl) likely exhibit higher melting points due to increased crystallinity, though direct data are lacking.
- Solubility : The target compound’s predicted Log S (-3.2) suggests lower aqueous solubility than 1-benzylpiperidin-4-ol (-1.5), aligning with its higher lipophilicity .
- BBB Permeability : The benzhydryl group’s lipophilicity and moderate TPSA (23.5 Ų) favor BBB penetration, similar to fluorinated analogs .
Research Findings and Trends
- Substituent Position Matters : Fluorine at the para position (4-fluorophenyl) improves metabolic stability compared to ortho or meta positions, as seen in analogs like 6h–6l .
- Steric Effects on Bioactivity : Bulky benzhydryl groups may reduce off-target interactions, a trend observed in benzhydrylpiperazine sulfonamides with selective COX-2 inhibition .
Properties
Molecular Formula |
C21H25NO |
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Molecular Weight |
307.4 g/mol |
IUPAC Name |
1-benzhydryl-4-cyclopropylpiperidin-4-ol |
InChI |
InChI=1S/C21H25NO/c23-21(19-11-12-19)13-15-22(16-14-21)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19-20,23H,11-16H2 |
InChI Key |
DWUKNKDABPWVAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2(CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)O |
Origin of Product |
United States |
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